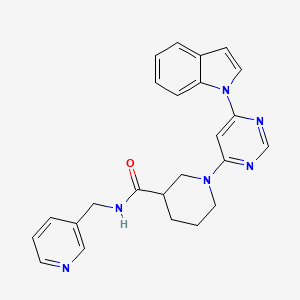

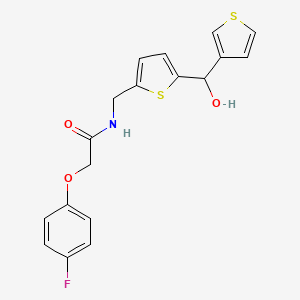

![molecular formula C12H11N3O4S B2624247 3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid CAS No. 101413-79-0](/img/structure/B2624247.png)

3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is an organic chemical substance with the molecular formula C5H6N4O3S . It’s a derivative of 2-aminothiazole, which is a heterocyclic amine featuring a thiazole core . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Synthesis Analysis

2-Aminothiazole derivatives are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .

Molecular Structure Analysis

Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .

Chemical Reactions Analysis

The chemical reactions of 2-aminothiazole derivatives are diverse and depend on the specific compound. For instance, strong acids such as CH3SO3H and HBr in HOAc decomposed both compound 4 and compound 3 very quickly, whereas weak acids such as HCO2H, HOAc, CH2ClCO2H, and oxalic acid gave very low conversion of compound 3 .

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

作用機序

Target of Action

3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid, also known as 3-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid, primarily targets enzymes involved in bacterial cell wall synthesis. This compound specifically inhibits the activity of penicillin-binding proteins (PBPs), which are crucial for the cross-linking of the peptidoglycan layer in bacterial cell walls. By binding to these proteins, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Biochemical Pathways

This compound affects the peptidoglycan biosynthesis pathway. By inhibiting penicillin-binding proteins, the compound prevents the final stages of peptidoglycan synthesis, which is essential for bacterial cell wall strength and rigidity. This disruption in the peptidoglycan layer compromises the bacterial cell’s structural integrity, ultimately leading to cell death .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and exhibits good bioavailability. It is distributed widely in body tissues and fluids, including the cerebrospinal fluid. Metabolism occurs primarily in the liver, where it undergoes hydrolysis and conjugation. The compound and its metabolites are excreted mainly through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. This bactericidal effect is particularly effective against actively dividing bacteria, as the disruption of cell wall synthesis is most detrimental during cell division .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. The compound is most stable in a neutral to slightly acidic pH range and can be degraded by extreme pH conditions. High temperatures may also reduce its stability and efficacy. Additionally, the presence of beta-lactamase-producing bacteria can inactivate the compound, necessitating the use of beta-lactamase inhibitors in combination therapy .

実験室実験の利点と制限

3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid is widely used in microbiology and biochemistry experiments due to its potent antibacterial properties. It is used to study the effects of antibiotics on bacterial growth and to test the susceptibility of bacteria to different antibiotics. However, the use of this compound in experiments can be limited by its narrow spectrum of activity against certain bacteria.

将来の方向性

1. Development of new antibiotics that can overcome the antibiotic resistance of bacteria.

2. Studying the effects of 3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid on the gut microbiome and its potential impact on human health.

3. Investigating the use of this compound in combination with other antibiotics to treat multidrug-resistant bacterial infections.

4. Studying the pharmacokinetics and pharmacodynamics of this compound in different patient populations.

5. Developing new methods for the synthesis of this compound that are more efficient and cost-effective.

合成法

3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid can be synthesized by the reaction of 6-aminopenicillanic acid with acetic anhydride and 2-mercaptothiazoline. The reaction takes place in the presence of a catalyst, usually hydrochloric acid. The resulting product is then purified by crystallization or chromatography.

科学的研究の応用

3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid has been extensively studied for its antibacterial properties and has been used in various clinical trials. It is used to treat infections such as pneumonia, bronchitis, urinary tract infections, and skin infections. This compound is also used in combination with other antibiotics to treat more severe infections.

特性

IUPAC Name |

3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c13-12-15-10(17)8(20-12)5-9(16)14-7-3-1-2-6(4-7)11(18)19/h1-4,8H,5H2,(H,14,16)(H,18,19)(H2,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYURJIQVAFAOOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CC2C(=O)N=C(S2)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

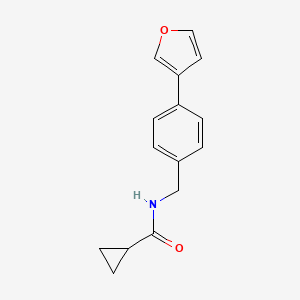

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2624164.png)

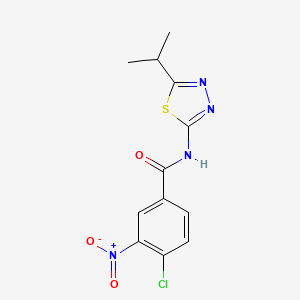

![N-(2,5-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2624170.png)

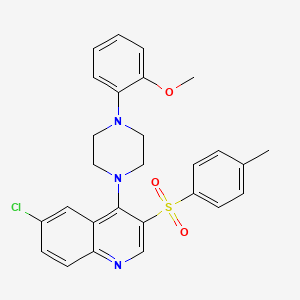

![1-Cyclohexyl-4-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2624174.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide](/img/structure/B2624177.png)

![N-[1-(1-Methylpyrazol-4-yl)-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2624180.png)

![(Z)-4-(isopropylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2624181.png)

![Methyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2624183.png)

![2-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B2624186.png)